2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a thienylpropyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with α-halo ketones or α-halo esters, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole is unique due to the presence of the thienylpropyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H11N3S2 |
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Molecular Weight |
225.3 g/mol |
IUPAC Name |
5-(3-thiophen-2-ylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H11N3S2/c10-9-12-11-8(14-9)5-1-3-7-4-2-6-13-7/h2,4,6H,1,3,5H2,(H2,10,12) |
InChI Key |
KLCAEXLMMPDXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCC2=NN=C(S2)N |
Origin of Product |
United States |
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